1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and an oxadiazole ring
Preparation Methods
The synthesis of 1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the pyrimidine and oxadiazole rings through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group.
1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylate:
1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxaldehyde: This aldehyde derivative can be used in different synthetic routes and has unique reactivity.
Properties
Molecular Formula |
C12H10N6O3 |
---|---|
Molecular Weight |
286.25 g/mol |
IUPAC Name |
1-[2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H10N6O3/c1-6-13-5-8(11-15-7(2)17-21-11)10(14-6)18-4-3-9(16-18)12(19)20/h3-5H,1-2H3,(H,19,20) |
InChI Key |
GWEFFUJMJAZSHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N2C=CC(=N2)C(=O)O)C3=NC(=NO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.